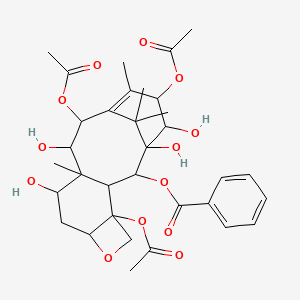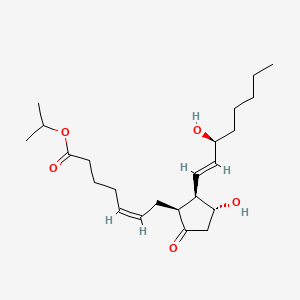
Dabigatran etexilate benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabigatran etexilate benzenesulfonate is a pharmaceutical compound used primarily as an anticoagulant. It is an oral prodrug that is hydrolyzed to the active form, dabigatran, which is a direct thrombin inhibitor. This compound is used to prevent venous thromboembolic events and stroke in patients with atrial fibrillation and those who have undergone hip or knee replacement surgery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dabigatran etexilate benzenesulfonate involves several steps. One of the key intermediates is N-hexyl-4-nitrophenyl carbonate, which is used to prepare the dabigatran base. The process includes a Pinner reaction to prepare a critical intermediate, amidine, which is then nucleophilically substituted with N-hexyl-4-nitrophenyl carbonate to form the dabigatran base. This base is then converted to its mesylate salt using methane sulfonic acid .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Improved processes involve the use of novel intermediates and reaction conditions that minimize impurities and enhance the overall efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Dabigatran etexilate benzenesulfonate undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and esterification. The hydrolysis of the prodrug to its active form, dabigatran, is a crucial step in its pharmacological activity .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-hexyl-4-nitrophenyl carbonate, methane sulfonic acid, and various solvents such as dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products: The major product formed from the hydrolysis of this compound is dabigatran, which is the active form of the drug. This compound acts as a direct thrombin inhibitor, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation .
Aplicaciones Científicas De Investigación
Dabigatran etexilate benzenesulfonate has a wide range of scientific research applications. In medicine, it is used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism . In chemistry and biology, it serves as a model compound for studying direct thrombin inhibitors and their mechanisms of action . Additionally, its predictable pharmacokinetic profile makes it a valuable tool in pharmacological research .
Mecanismo De Acción
Dabigatran etexilate benzenesulfonate is a prodrug that is hydrolyzed to dabigatran in the body. Dabigatran is a competitive, reversible direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade. This inhibition of thrombin activity prevents the formation of blood clots .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dabigatran etexilate benzenesulfonate include other direct thrombin inhibitors such as argatroban and bivalirudin, as well as factor Xa inhibitors like rivaroxaban and apixaban .
Uniqueness: this compound is unique in its predictable pharmacokinetic profile and its ability to be administered orally without the need for routine coagulation monitoring. Unlike warfarin, it does not require frequent blood tests to monitor its anticoagulant effects, making it more convenient for patients .
Propiedades
Número CAS |
1019206-65-5 |
|---|---|
Fórmula molecular |
C40H47N7O8S |
Peso molecular |
785.9 g/mol |
Nombre IUPAC |
benzenesulfonic acid;ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5.C6H6O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;7-10(8,9)6-4-2-1-3-5-6/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1-5H,(H,7,8,9) |
Clave InChI |
BRDBLWXHNQWIEG-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O |
Apariencia |
Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













